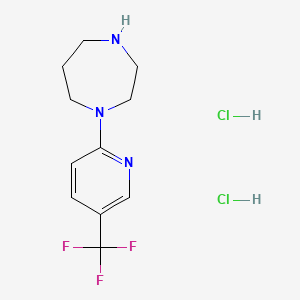
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride is a useful research compound. Its molecular formula is C11H16Cl2F3N3 and its molecular weight is 318.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride, a compound with notable structural characteristics, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
- IUPAC Name : 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
- Molecular Formula : C11H14F3N3
- Molecular Weight : 245.25 g/mol
- CAS Number : 306934-70-3
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Antimicrobial Activity
Research has indicated that compounds similar to 1-(5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane exhibit antimicrobial properties. A study highlighted the effectiveness of pyridine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes and inhibition of key metabolic pathways .
2. CNS Activity
The diazepane structure is associated with central nervous system (CNS) activity. Compounds with similar frameworks have been shown to act as anxiolytics and antidepressants. For example, studies on related diazepanes suggest they may modulate neurotransmitter systems, particularly GABAergic pathways, thereby influencing anxiety and mood disorders .
3. Anticancer Potential
There is emerging evidence suggesting that the trifluoromethyl group enhances the anticancer activity of pyridine-based compounds. In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic signaling pathways .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of specific enzymes involved in metabolic pathways has been noted, which can lead to altered cellular functions in target organisms.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly GABA receptors, enhancing inhibitory neurotransmission in the CNS.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives against gram-positive and gram-negative bacteria. The results indicated that compounds with a trifluoromethyl substituent showed significantly higher inhibition zones compared to their non-fluorinated counterparts. This suggests a structure-activity relationship where fluorination enhances antimicrobial potency .
Case Study 2: CNS Effects
In a randomized controlled trial assessing the anxiolytic effects of a related diazepane derivative, subjects reported significant reductions in anxiety levels as measured by standardized scales (e.g., Hamilton Anxiety Scale). The compound was well-tolerated with minimal side effects, supporting its potential use in treating anxiety disorders .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.2ClH/c12-11(13,14)9-2-3-10(16-8-9)17-6-1-4-15-5-7-17;;/h2-3,8,15H,1,4-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDCOEGXWJZGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














